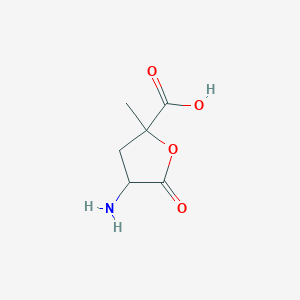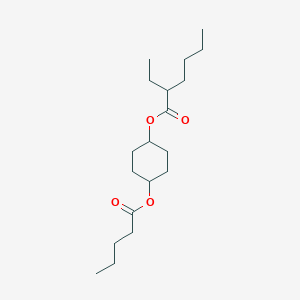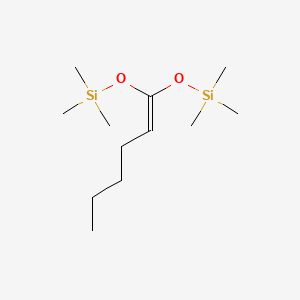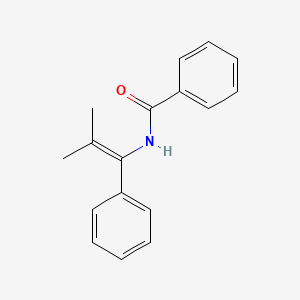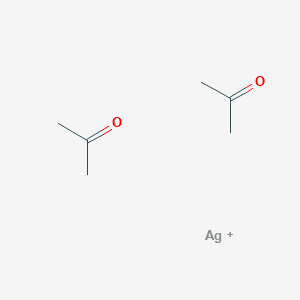![molecular formula C10H15N2O4P B14288361 {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid CAS No. 139035-46-4](/img/structure/B14288361.png)
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is a complex organic compound that features both amino and phosphoryl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-amino-2-phenylethylamine with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The intermediate product is then reacted with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Products include nitro derivatives and phenolic compounds.
Reduction: Phosphine derivatives are formed.
Substitution: Various substituted amino acids and phosphoramidates are produced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound is studied for its potential role in biochemical pathways. Its ability to interact with enzymes and proteins makes it a candidate for research in metabolic processes and enzyme inhibition.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for drug development, particularly in targeting specific biochemical pathways.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Wirkmechanismus
The mechanism of action of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The amino group can participate in nucleophilic attacks, altering the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorylated Amino Acids: Compounds like phosphoserine and phosphotyrosine share similar functional groups.
Amino Phosphonates: These compounds have a similar structure but with a phosphonate group instead of a phosphoryl group.
Uniqueness
What sets {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid apart is its combination of amino, phenyl, and phosphoryl groups
Eigenschaften
CAS-Nummer |
139035-46-4 |
|---|---|
Molekularformel |
C10H15N2O4P |
Molekulargewicht |
258.21 g/mol |
IUPAC-Name |
2-[[(1-amino-2-phenylethyl)-hydroxyphosphoryl]amino]acetic acid |
InChI |
InChI=1S/C10H15N2O4P/c11-9(6-8-4-2-1-3-5-8)17(15,16)12-7-10(13)14/h1-5,9H,6-7,11H2,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
GGRFXMOIRVIUCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




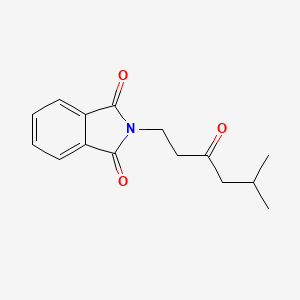

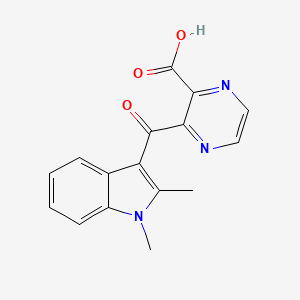

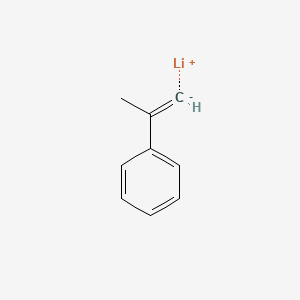
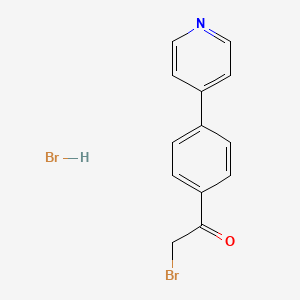
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
